molecular formula C11H8ClNO4 B1453159 (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate CAS No. 40693-49-0

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate

Cat. No. B1453159
CAS RN: 40693-49-0
M. Wt: 253.64 g/mol
InChI Key: GGGHGURZEKGMLW-UHFFFAOYSA-N
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Description

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate, also known as DIMC, is an organic compound widely used in the laboratory for various purposes. It is a derivative of indole, a five-membered aromatic ring, and is composed of a chloroacetate group and a methyl group. DIMC is a colorless, crystalline solid which is soluble in water and organic solvents. It has a melting point of 65-66°C and a boiling point of 102-103°C.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Heterocyclic Derivatives : A study by Attaby, Ramla, & Gouda (2007) demonstrates the synthesis of thieno[2,3-b]pyridine derivatives using active halogen-containing reagents, showcasing the versatility of indole-based compounds in creating diverse heterocycles.

  • Cascade Reaction for New Synthesis : A paper by Nikumbh et al. (2016) presents a new one-pot methodology for synthesizing indolofuroquinoxaline derivatives, indicating the efficiency of indole derivatives in streamlining synthesis processes.

  • Regioselective Addition to Heterocycles : Research by Koz’minykh et al. (2006) discusses the regioselective addition of aromatic amines to indole acetates, further highlighting the reactivity and potential for complex molecule synthesis.

Biological Activities

  • Antimicrobial and Enzyme Activity : The study by Attaby, Ramla, & Gouda (2007) also evaluated the synthesized heterocyclic compounds for their antimicrobial properties and enzyme activities, revealing potential applications in pharmaceuticals.

  • Antimicrobial Activity of Substituted Acetohydrazide : A paper by Prasad (2017) reports on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, indicative of potential medical applications.

  • Antibacterial Screening of Heterocyclic Compounds : Mulwad and Mir's (2008) research Mulwad & Mir (2008) on the synthesis and antibacterial screening of N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones underscores the potential for developing novel antibacterial agents.

  • Cytotoxic Activities of Acetamide Derivatives : A study by AkgÜl et al. (2013) focuses on the synthesis of acetamide derivatives and their cytotoxic activities against various cell lines, suggesting potential in cancer research.

  • Synthesis and Antioxidant Evaluation : The work by Saundane et al. (2012) on the synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines for antioxidant and antimicrobial activities, again shows the potential of these compounds in therapeutic applications.

Safety And Hazards

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properties

IUPAC Name

(2,3-dioxoindol-1-yl)methyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-5-9(14)17-6-13-8-4-2-1-3-7(8)10(15)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGHGURZEKGMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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